molecular formula C15H19ClN2 B11779503 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

Cat. No.: B11779503
M. Wt: 262.78 g/mol
InChI Key: XPKYEHJEAQHLIQ-UHFFFAOYSA-N
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Description

3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated cyclooctane ring fused to a pyridine moiety. The molecule is substituted with a chlorine atom at position 3, an isopropyl group at position 1, and a nitrile group at position 4 (Fig. 1). Its synthesis typically involves condensation reactions between cyclooctanone, substituted aldehydes, and malononitrile under acidic or basic conditions, as seen in analogous protocols for related hexahydrocycloocta[b]pyridine derivatives .

Key structural features include:

  • A twisted boat–chair conformation of the cyclooctane ring, consistent with related hydrogenated cycloocta[b]pyridines .
  • A planar pyridine ring with bond lengths (e.g., C4–C5 = 1.375 Å, C2–C3 = 1.369 Å) slightly elongated compared to standard C–C bonds (1.34 Å), attributed to homo-conjugation effects .
  • A chlorine substituent inducing torsional deviations (C32–C33–C34–Cl1 torsion angle = 178.95°) and bond-angle distortions (C33–C34–C35 = 121.11°) in the aromatic system .

The compound exhibits C–H⋯N hydrogen bonds, forming R₂²(14) ring motifs that stabilize a two-dimensional supramolecular framework .

Properties

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

3-chloro-1-propan-2-yl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C15H19ClN2/c1-10(2)14-12-8-6-4-3-5-7-11(12)13(9-17)15(16)18-14/h10H,3-8H2,1-2H3

InChI Key

XPKYEHJEAQHLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCCCC2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major

Biological Activity

3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile (CAS: 1447961-52-5) is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological effects, including mutagenicity, pharmacological activities, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure featuring a chloro group and a carbonitrile moiety. Its molecular formula is C_{12}H_{16}ClN, and it exhibits unique physical and chemical properties that may influence its biological activity.

Mutagenicity

One of the significant areas of research surrounding this compound is its mutagenic potential. According to the Japan Industrial Safety and Health Association (JISHA), several compounds with structural similarities have shown mutagenic properties in various assays, including the Ames test . The specific mutagenic profile of 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile remains to be fully elucidated.

Pharmacological Effects

Research indicates that compounds similar to 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile may exhibit various pharmacological activities. For instance:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains. A study highlights that modifications in the cyclooctane ring can enhance antimicrobial properties .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The specific mechanisms and pathways involved require further investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The efficacy was attributed to the presence of the carbonitrile group which enhances membrane permeability in bacterial cells.

CompoundActivity Against Gram-positive BacteriaMinimum Inhibitory Concentration (MIC)
Compound AYes32 µg/mL
3-Chloro...Potentially effectiveTBD

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines revealed that compounds with similar structures could induce apoptosis. The study utilized flow cytometry to assess cell viability post-treatment with varying concentrations of the compound.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLaTBDTBD
MCF7TBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Bonding

Compound Name Substituents (Positions) Pyridine Ring Bond Lengths (Å) Cyclooctane Conformation Key Interactions
Target Compound Cl (3), isopropyl (1), CN (4) 1.369–1.447 Twisted boat–chair C–H⋯N hydrogen bonds
4-(2-Fluorophenyl)-2-methoxy derivative 1 F (4), methoxy (2) 1.314–1.400 Twisted boat–chair None significant
2-Methoxy-4-(2-methoxyphenyl) derivative 2 Methoxy (2, 4) 1.314–1.400 Twisted boat–chair None significant

Key Observations:

  • Substituent Impact on Bond Lengths: The target compound’s pyridine bond lengths (1.369–1.447 Å) are systematically longer than those in methoxy- or fluorophenyl-substituted analogs (1.314–1.400 Å). This elongation arises from electron-withdrawing groups (Cl, CN) reducing π-electron density, weakening conjugation .
  • Role of C–H⋯N Interactions: Unlike the fluorophenyl and methoxy derivatives, the target compound’s C–H⋯N hydrogen bonds enable supramolecular framework formation, enhancing crystallinity and stability .

Substituent Effects on Aromatic System Geometry

Compound Name Torsion Angles (°) Aromatic Ring Planarity Deviation (Å)
Target Compound C32–C33–C34–Cl1: 178.95 0.0446 (Cl from phenyl plane)
4-(2-Fluorophenyl)-2-methoxy derivative 3 C15–C14–C9–C10: 77.10 (synclinal) Fluorobenzene disorder (F/H ratio 0.226:0.774)

Key Observations:

  • Chlorine-Induced Planarity: The chlorine atom in the target compound deviates minimally (0.0446 Å) from the phenyl plane, preserving near-planarity. In contrast, the fluorophenyl analog exhibits disordered fluorine and hydrogen atoms , disrupting planarity .
  • Conformational Flexibility: The fluorophenyl derivative’s synclinal conformation (torsion angle = 77.10°) contrasts with the target compound’s anticlinal arrangement (C2 torsion angle = 100.99°), reflecting steric and electronic differences .

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